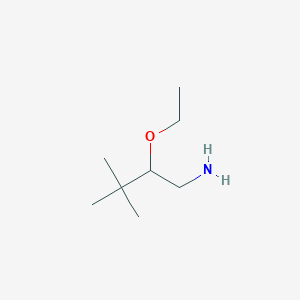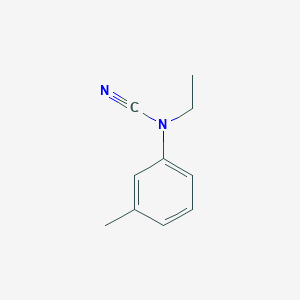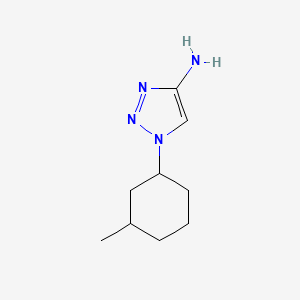
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine is an organic compound that features a triazole ring substituted with a 3-methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of 3-methylcyclohexyl azide: This can be synthesized from 3-methylcyclohexyl bromide by nucleophilic substitution with sodium azide.
Cycloaddition Reaction: The 3-methylcyclohexyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve the same synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the cyclohexyl group.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis or materials science.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-methylcyclohexyl)-1H-1,2,3-triazol-4-amine
- 1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine
- 1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine
Uniqueness
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in how the compound interacts with biological targets or other molecules in a material.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(3-methylcyclohexyl)triazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-7-3-2-4-8(5-7)13-6-9(10)11-12-13/h6-8H,2-5,10H2,1H3 |
Clave InChI |
RHZAYGSNQUAFNM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)N2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


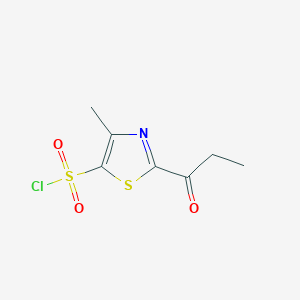
amine](/img/structure/B13315585.png)
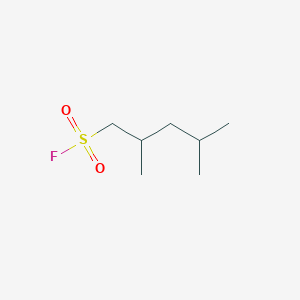
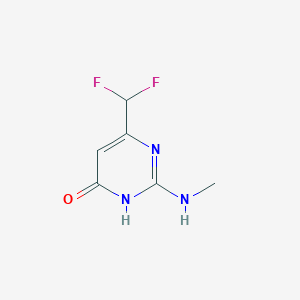
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
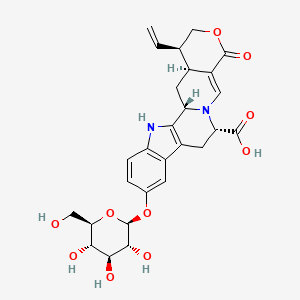
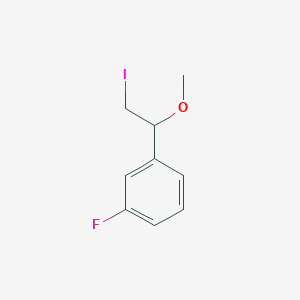
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
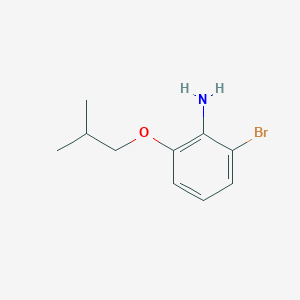
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
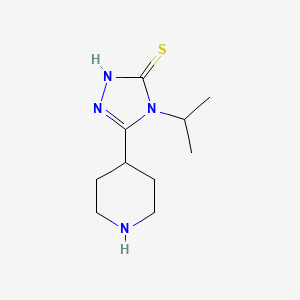
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)
